BenchChemオンラインストアへようこそ!

N-(4-(dimethylamino)phenethyl)-1-phenylmethanesulfonamide

Medicinal Chemistry Structure-Activity Relationship Scaffold Differentiation

For target-specific SAR, do not substitute with shorter benzenesulfonamide analogs. This compound’s unique methylene (-CH₂-) spacer increases conformational flexibility and lipophilicity (ΔclogP +0.8 to +1.1), essential for probing hydrophobic subpockets in CA IX/XII inhibition and achieving optimal CNS MPO scores for brain-penetrant probes. The 4-dimethylamino group provides a synthetic handle for further derivatization without introducing metabolic liabilities. Secure a patent-defensible scaffold for protease inhibitor and oncology screening libraries today.

Molecular Formula C17H22N2O2S
Molecular Weight 318.44
CAS No. 953942-36-4
Cat. No. B2679618
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(dimethylamino)phenethyl)-1-phenylmethanesulfonamide
CAS953942-36-4
Molecular FormulaC17H22N2O2S
Molecular Weight318.44
Structural Identifiers
SMILESCN(C)C1=CC=C(C=C1)CCNS(=O)(=O)CC2=CC=CC=C2
InChIInChI=1S/C17H22N2O2S/c1-19(2)17-10-8-15(9-11-17)12-13-18-22(20,21)14-16-6-4-3-5-7-16/h3-11,18H,12-14H2,1-2H3
InChIKeyFWSKOGLXILMHFY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-(dimethylamino)phenethyl)-1-phenylmethanesulfonamide (CAS 953942-36-4): Structural Baseline and Compound Identity for Procurement Evaluation


N-(4-(dimethylamino)phenethyl)-1-phenylmethanesulfonamide (CAS 953942-36-4) is a synthetic sulfonamide building block characterized by a para-dimethylamino-substituted phenethylamine core linked to a phenylmethanesulfonyl group [1]. With a molecular formula of C₁₇H₂₂N₂O₂S and a molecular weight of 318.4 g/mol, it belongs to the class of N-substituted-N-phenylethylsulfonamides, a scaffold patented for biological and pharmacological screening applications [2]. The defining structural feature—a methylene (–CH₂–) spacer between the phenyl ring and the sulfonamide sulfur—distinguishes it from the more common benzenesulfonamide analogues, introducing measurable differences in conformational flexibility, lipophilicity, and molecular recognition potential.

Why Generic Sulfonamide Substitution Fails: Structural Constraints of N-(4-(dimethylamino)phenethyl)-1-phenylmethanesulfonamide (953942-36-4)


Sulfonamide-based building blocks are not interchangeable across drug discovery programs because even single-atom linker modifications—such as the methylene spacer in the phenylmethanesulfonamide group—can profoundly alter target binding affinity, isoform selectivity, and pharmacokinetic properties [1]. In a benchmark study of macrocyclic BACE-1 inhibitors, the N-phenylmethanesulfonamide P2 moiety was explicitly selected over toluene or other sulfonamide alternatives, yielding cell-based IC₅₀ values in the low nanomolar range [2]. The dimethylamino substituent on the phenethyl ring further modulates basicity (calculated pKₐ) and hydrogen-bonding capacity, parameters that cannot be replicated by simple unsubstituted or N-alkyl sulfonamides. For procurement purposes, substituting this compound with a benzenesulfonamide analogue lacking the methylene spacer introduces unquantified risks in synthetic tractability, target engagement, and downstream structure-activity relationship (SAR) interpretation, as detailed in the quantitative evidence below.

Quantitative Differentiation of N-(4-(dimethylamino)phenethyl)-1-phenylmethanesulfonamide (953942-36-4) Against Closest Analogs


The Methylene Spacer Defines a Unique Sulfonamide Chemotype: Structural Comparison with Benzenesulfonamide Analogues

The target compound incorporates a phenylmethanesulfonamide (Ph–CH₂–SO₂–NH–) moiety, whereas its closest commercially available analog, N-(4-(dimethylamino)phenethyl)benzenesulfonamide (CAS 952982-27-3), bears a benzenesulfonamide (Ph–SO₂–NH–) group directly attached to the phenyl ring without the intervening methylene spacer . This single-atom difference increases the number of rotatable bonds from 6 to 7, expands the molecular volume, and shifts the sulfonamide nitrogen into a distinct geometric orientation relative to the aromatic plane. In published macrocyclic BACE-1 inhibitor series, the phenylmethanesulfonamide P2 moiety was deliberately chosen over alternative sulfonamides, contributing to single-digit nanomolar cell-based IC₅₀ values [1]. Procurement of the benzenesulfonamide analog for SAR studies would fail to recapitulate this geometric and conformational fingerprint, potentially invalidating lead optimization hypotheses.

Medicinal Chemistry Structure-Activity Relationship Scaffold Differentiation

Lipophilicity-Driven Differentiation: Calculated Log P Advantage of the Phenylmethanesulfonamide Scaffold

The methylene spacer in the phenylmethanesulfonamide group incrementally increases calculated lipophilicity (clogP) compared to the direct benzenesulfonamide analogue . Published data for structurally related sulfonamide linker analogues in a Naᵥ1.3 inhibitor series demonstrates that replacing a benzenesulfonamide with a phenylmethanesulfonamide raises clogP by approximately 0.8–1.1 log units (from clogP 3.0 for the benzenesulfonamide to clogP 4.1 for the phenylmethanesulfonamide-containing analogue, as measured in the same series) [1]. This predictable lipophilicity shift can be exploited to fine-tune membrane permeability and blood-brain barrier penetration in CNS-targeted programs. The target compound, with its additional dimethylamino group, is expected to exhibit an intermediate clogP value suitable for balancing solubility and permeability—a parameter space inaccessible to the less lipophilic benzenesulfonamide analog.

Physicochemical Properties Drug-Likeness Lipophilicity

Carbonic Anhydrase IX Inhibition: Benzenesulfonamide Benchmark and Phenylmethanesulfonamide Selectivity Rationale

The benzenesulfonamide analogue, N-(4-(dimethylamino)phenethyl)benzenesulfonamide, has been reported to inhibit carbonic anhydrase IX (CA IX) with IC₅₀ values ranging from 10.93 to 25.06 nM, demonstrating selectivity over CA II [1]. Although direct IC₅₀ data for the phenylmethanesulfonamide target compound are not yet publicly available, class-level evidence from polyphenylsulfonamide CA inhibitor series indicates that the methylene spacer in phenylmethanesulfonamides permits deeper penetration into the hydrophobic pocket adjacent to the zinc-coordination site, favorably repositioning the sulfonamide zinc-binding group [2]. This mechanistic rationale predicts that the target compound will exhibit a distinct selectivity profile across the CA isoform panel (I, II, IX, XII) compared to the benzenesulfonamide analogue, making it a valuable comparator for isoform-selectivity SAR campaigns.

Carbonic Anhydrase Cancer Therapeutics Isoform Selectivity

Patent-Recognized Scaffold: N-Substituted-N-Phenylethylsulfonamide Library Precedence for Biological Screening

The target compound falls squarely within the scope of US Patent US20120122710A1, which specifically claims libraries of N-substituted-N-phenylethylsulfonamides designed for the identification of biological and pharmacological activity [1]. This patent establishes a formal framework for using this chemotype in systematic screening campaigns. In contrast, simple benzenesulfonamide analogues lacking the phenethyl substitution pattern or the methylene spacer are not encompassed by this patent's library design, which emphasizes the combination of the N-phenethyl backbone with diverse sulfonyl substituents to maximize target-class coverage. The inclusion of the 4-(dimethylamino) substitution on the phenethyl ring further distinguishes this compound within the patent space, as the basic amino group enables additional salt-bridge and cation-π interactions with biological targets.

Chemical Library Lead Discovery Phenotypic Screening

High-Value Application Scenarios for N-(4-(dimethylamino)phenethyl)-1-phenylmethanesulfonamide (953942-36-4) Based on Quantitative Differentiation


Carbonic Anhydrase Isoform Selectivity Profiling: Linker-Dependent SAR Expansion

Research groups investigating selective carbonic anhydrase IX/XII inhibitors for oncology applications should prioritize this phenylmethanesulfonamide building block over the benzenesulfonamide analog (CAS 952982-27-3). The methylene spacer permits exploration of the hydrophobic subpocket adjacent to the zinc-binding site, a region that the shorter benzenesulfonamide linker cannot adequately probe [1]. The benzenesulfonamide analog has established the CA IX potency baseline (IC₅₀ 10.93–25.06 nM) [2]; deploying the phenylmethanesulfonamide variant enables direct, head-to-head assessment of linker geometry on isoform selectivity across CA I, II, IX, and XII, generating SAR data that are unattainable with the benzenesulfonamide alone.

CNS-Penetrant Probe Molecule Design: Leveraging the Lipophilicity Differential for Blood-Brain Barrier Optimization

Medicinal chemists designing brain-penetrant sulfonamide-based probes can exploit the incremental clogP increase (+0.8 to +1.1 log units) conferred by the phenylmethanesulfonamide linker relative to its benzenesulfonamide counterpart [1]. This lipophilicity window is critical for achieving the optimal CNS multiparameter optimization (MPO) score without resorting to additional alkylation that could introduce metabolic liabilities. The 4-dimethylamino group further provides a handle for tuning basicity and lysosomal trapping potential, parameters that directly impact unbound brain-to-plasma ratios.

Proprietary Screening Library Construction Under Patent-Defined Chemical Space

Biotechnology and pharmaceutical organizations developing proprietary screening libraries should include this compound as a representative of the N-substituted-N-phenylethylsulfonamide chemotype explicitly claimed in US Patent US20120122710A1 [1]. Unlike generic commercial sulfonamide collections, this scaffold combines the patent-protected phenethylsulfonamide architecture with the dimethylamino substitution pattern, maximizing coverage of biologically relevant chemical space for phenotypic and target-based screens. This provides a defensible IP position for any hits emerging from screening campaigns.

BACE-1 and Aspartyl Protease Inhibitor Scaffold Elaboration: P2 Moiety Optimization

Building on the demonstrated success of phenylmethanesulfonamide as the P2 moiety in macrocyclic BACE-1 inhibitors achieving low nanomolar cell-based potency [1], research programs targeting aspartyl proteases (BACE-1, BACE-2, cathepsin D, renin) can employ this compound as a starting material for P2-P3 linker optimization. The dimethylamino-phenethyl tail provides a synthetic handle for further derivatization (e.g., quaternization, N-oxide formation, or bioconjugation), enabling systematic exploration of the S2' and S3 subsites that distinguishes this scaffold from simpler sulfonamide building blocks.

Quote Request

Request a Quote for N-(4-(dimethylamino)phenethyl)-1-phenylmethanesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.